3-Buten-2-one, 4-(3-trifluoromethylphenyl)-
Overview
Description
The compound "3-Buten-2-one, 4-(3-trifluoromethylphenyl)-" is a fluorinated organic molecule that is of interest due to its potential applications in various chemical reactions and its unique physical and chemical properties. The presence of the trifluoromethyl group can significantly alter the electronic properties of the molecule, making it a valuable target for synthesis and study.
Synthesis Analysis
The synthesis of fluorinated analogues of organic compounds, such as those related to "3-Buten-2-one, 4-(3-trifluoromethylphenyl)-", has been explored in several studies. For instance, the synthesis of 4-butyl-4′-[(4-butyl-2,6-difluorophenyl)ethynyl]biphenyl and its higher fluorinated analogues has been reported, highlighting the relationship between molecular structure and mesomorphic properties . Additionally, the preparation of 1-ethoxy-3-trifluoromethyl-1,3-butadiene and its derivatives through Wittig methylenation of corresponding 4-ethoxy-1,1,1-trifluoro-3-buten-2-ones has been described, providing a pathway to functionalized (trifluoromethyl)benzenes and pyridines . These methods demonstrate the feasibility of synthesizing complex fluorinated compounds that share structural similarities with "3-Buten-2-one, 4-(3-trifluoromethylphenyl)-".
Molecular Structure Analysis
Quantum mechanical calculations and spectroscopic investigations have been used to analyze the molecular structure of related fluorinated compounds. For example, a study using Density Functional Theory (DFT) has provided insights into the molecular structural parameters and vibrational frequencies of a compound with a trifluoromethyl group attached to a pyrazolyl benzene sulfonamide . Such computational studies are essential for understanding the electronic structure and reactivity of "3-Buten-2-one, 4-(3-trifluoromethylphenyl)-".
Chemical Reactions Analysis
The reactivity of compounds containing the trifluoromethyl group has been the subject of research, with studies examining how these molecules participate in chemical reactions. A study on the reactions of 3-bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-one with benzenethiols has shown the formation of both addition-elimination and substitution products, indicating the versatility of such compounds in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are influenced by the presence of the trifluoromethyl group. The dielectric study of synthesized compounds has revealed a trade-off between low dielectric anisotropy and lower clearing points, which is significant for materials science applications . Furthermore, the synthesis of 3-(trifluoromethyl)-1,1′-biphenyl and its identification through NMR and IR spectroscopy has contributed to the understanding of the physical properties of such molecules . The redox properties of fluorinated compounds have also been investigated, providing insights into their electrochemical behavior .
Scientific Research Applications
Trifluoromethylation in Organic Synthesis
3-Buten-2-one, 4-(3-trifluoromethylphenyl)- plays a significant role in the trifluoromethylation of α,β-unsaturated ketones. This process is vital in organic synthesis, creating trifluoromethylated compounds, which are important in various chemical applications due to their unique properties and reactivities (Sato et al., 2006).
Synthesis of CF3 Substituted Aldehydes
The compound is used in synthesizing CF3 substituted 3-aryl- or 3-hetarylacroleins. These reactions are highly stereoselective, mainly producing E-isomers of aldehydes, demonstrating the compound's utility in creating specific molecular configurations (Baraznenok et al., 1998).
Reactions with Benzenethiols
In studies involving reactions with benzenethiols, 3-Buten-2-one, 4-(3-trifluoromethylphenyl)- is used to produce addition-elimination and substitution products. These reactions are essential in understanding the reactivity of benzenethiols and related compounds (Zhao et al., 2010).
Electrochemical Conversion
This compound is also significant in the field of electrochemistry. It is used in the electrocatalytic hydrogenation of ketones, providing insights into the conversion processes of organic compounds and their electrochemical behaviors (Bryan & Grimshaw, 1997).
Peptide Synthesis
Another interesting application is in peptide synthesis. The compound serves as a protecting group for the N-H terminal of amino acids, demonstrating its utility in the intricate processes of synthesizing peptides and proteins (Gorbunova et al., 1991).
Nucleophilic Substitution and Elimination Reactions
It is also utilized in studying nucleophilic substitution and elimination reactions at tertiary carbon. These studies are fundamental to understanding organic reaction mechanisms and designing new synthetic routes (Toteva & Richard, 1996).
properties
IUPAC Name |
(E)-4-[3-(trifluoromethyl)phenyl]but-3-en-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O/c1-8(15)5-6-9-3-2-4-10(7-9)11(12,13)14/h2-7H,1H3/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFIQCQDQCBMCM-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC(=CC=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=CC(=CC=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30876674 | |
Record name | 3-Buten-2-one,4-(3-CF3-phenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30876674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
80992-92-3 | |
Record name | 3-Buten-2-one, 4-(3-trifluoromethylphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080992923 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Buten-2-one,4-(3-CF3-phenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30876674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.